molecular formula C13H14N2 B6324576 5-(4-Ethylphenyl)pyridin-2-amine CAS No. 1110657-03-8

5-(4-Ethylphenyl)pyridin-2-amine

Cat. No.: B6324576
CAS No.: 1110657-03-8
M. Wt: 198.26 g/mol
InChI Key: WJDOCHWZWWKSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenyl)pyridin-2-amine is a pyridine derivative featuring a 4-ethylphenyl substituent at the 5-position and an amine group at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group and hydrogen-bonding capacity via the amine.

Properties

IUPAC Name

5-(4-ethylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14)15-9-12/h3-9H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOCHWZWWKSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-ethylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethylphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-(4-Ethylphenyl)pyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Industry: The compound finds applications in material science, where it can be used in the synthesis of polymers, dyes, and other functional materials. Its unique structure allows for the design of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The amine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity and function. The pyridine ring and the 4-ethylphenyl group contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues

5-(4-Aminophenyl)pyridin-2-amine (CAS 96721-87-8)
  • Core Structure : Pyridin-2-amine.
  • Substituent: 4-Aminophenyl at the 5-position.
  • Molecular Weight : 185.23 g/mol (C₁₁H₁₁N₃).
  • This enhances aqueous solubility but may reduce membrane permeability.
  • Applications: Cited in seven synthesis studies, suggesting utility in antibacterial or immunomodulatory agents .
5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Core Structure : Pyrimidin-2-amine.
  • Substituent : 4-Methoxyphenyl.
  • Key Differences : The pyrimidine core (vs. pyridine) introduces an additional nitrogen atom, altering electronic properties and planarity. The methoxy group is electron-donating, increasing resonance stabilization but reducing hydrophobicity compared to ethyl .
IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione)
  • Core Structure : Imidazolidin-2,4-dione.
  • Substituents : 4-Ethylphenyl and 3-phenyl groups.
  • Key Differences: The imidazolidinone core introduces two carbonyl groups, enhancing hydrogen-bond acceptor capacity. IM-3 demonstrated antinociceptive activity in pharmacological screening, suggesting that the ethylphenyl group may contribute to CNS effects .

Substituent Effects

Substituent Example Compound Polarity Lipophilicity Biological Implications
4-Ethylphenyl Target compound Low High Improved membrane permeability
4-Aminophenyl 5-(4-Aminophenyl)pyridin-2-amine High Moderate Enhanced solubility, antibacterial potential
4-Methoxyphenyl 5-(4-Methoxyphenyl)pyrimidin-2-amine Moderate Moderate Electron-donating, potential kinase inhibition
Piperazinylmethyl 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Moderate Variable Basic nitrogen enhances solubility in acidic media; used as an intermediate in LY2835219 (a CDK inhibitor) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
5-(4-Ethylphenyl)pyridin-2-amine* ~198.27 Not reported ~1.1 (estimated)
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 220.31 362 1.101
5-(Pyridazin-4-yl)pyridin-2-amine 172.19 Not reported Not reported

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.